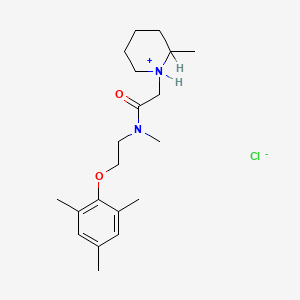
Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexenyl group and multiple methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) typically involves multiple steps. The process begins with the preparation of the cyclohexenyl precursor, followed by the introduction of the methyl groups through alkylation reactions. The final step involves the formation of the ammonium salt through a quaternization reaction with dimethylamine and subsequent bromination to yield the dibromide salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis. The sesquihydrate form is obtained by crystallization from an aqueous solution, ensuring the incorporation of water molecules into the crystal lattice.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and ion transport.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological membranes and proteins. The ammonium groups facilitate binding to negatively charged sites, while the hydrophobic cyclohexenyl groups allow for membrane insertion. This dual interaction disrupts membrane integrity and affects ion transport, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate)
- Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate)
Uniqueness
The uniqueness of ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) lies in its specific chain length and the presence of multiple methyl groups, which enhance its hydrophobic interactions and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
66827-13-2 |
|---|---|
Fórmula molecular |
C35H68Br2N2 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
5-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]pentyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C35H68N2.2BrH/c1-28-18-16-24-34(5,6)32(28)22-20-30(3)36(9,10)26-14-13-15-27-37(11,12)31(4)21-23-33-29(2)19-17-25-35(33,7)8;;/h30-31H,13-27H2,1-12H3;2*1H/q+2;;/p-2 |
Clave InChI |
LHQKSQBWOAFDNE-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)







![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

